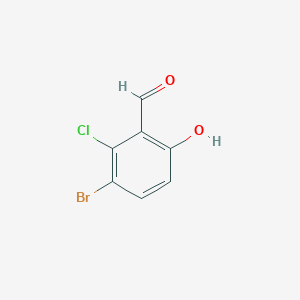

3-Bromo-2-chloro-6-hydroxybenzaldehyde

Description

Significance of Functional Groups: Bromine, Chlorine, Hydroxyl, and Aldehyde

The chemical behavior of 3-Bromo-2-chloro-6-hydroxybenzaldehyde is dictated by the interplay of its four functional groups:

Aldehyde Group (-CHO): This group is a primary site of reactivity, participating in a wide array of chemical transformations, including nucleophilic addition, condensation, and oxidation/reduction reactions. It is a key functional group for the synthesis of many more complex molecules. The aldehyde group is generally deactivating towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. quora.comfiveable.me

Hydroxyl Group (-OH): As a phenolic hydroxyl group, it is acidic and can be deprotonated to form a phenoxide ion. It is a strongly activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. The presence of the hydroxyl group can also lead to intramolecular hydrogen bonding with the adjacent aldehyde group, influencing the molecule's conformation and reactivity.

Current Scope of Scholarly Investigation on the Compound

Specific scholarly investigation into this compound is currently limited. While it is available from commercial suppliers for research purposes, there is a scarcity of published academic literature detailing its synthesis, characterization, and applications. biosynth.com A general synthetic route is suggested to involve the bromination of 2-chloro-6-hydroxybenzaldehyde.

Research on structurally similar compounds, such as 3-bromo-2-hydroxybenzaldehyde (B158676), is more extensive. Studies on this related compound have detailed its synthesis and have provided in-depth analysis of its crystal structure. nih.gov The research on these analogous compounds often focuses on their use as precursors in the synthesis of more complex molecules with potential biological activities, such as Schiff bases for metal coordination chemistry. nih.gov Given this, it is plausible that this compound is of interest for similar applications, where the additional chloro substituent could be used to fine-tune the electronic and steric properties of the resulting molecules.

Research Objectives and Methodological Framework

While specific research objectives for this compound are not widely published, based on the study of similar compounds, potential research aims could include:

Development of efficient and scalable synthetic routes: A primary objective would be to establish a reliable method for its synthesis, potentially exploring variations of the halogenation of substituted phenols or benzaldehydes. orgsyn.orggoogle.comprepchem.com

Full characterization of its physicochemical properties: This would involve a comprehensive analysis of its structural, spectroscopic, and thermodynamic properties.

Exploration of its reactivity: Investigating its behavior in various organic reactions to understand the influence of its unique substitution pattern on the reactivity of its functional groups.

Synthesis of novel derivatives: Using it as a building block to create new compounds with potential applications in materials science, catalysis, or medicinal chemistry.

The methodological framework for studying a novel compound like this compound would typically involve a combination of analytical and theoretical techniques:

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise connectivity of atoms and the chemical environment of the protons (¹H NMR) and carbons (¹³C NMR).

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the C=O stretch of the aldehyde and the O-H stretch of the hydroxyl group. fiveable.me

Mass Spectrometry (MS): To determine the exact molecular weight and obtain information about the fragmentation pattern, which aids in structural confirmation. fiveable.me

Crystallography:

X-ray Diffraction: If a suitable single crystal can be obtained, this technique can provide the definitive three-dimensional structure of the molecule in the solid state.

Computational Chemistry:

Density Functional Theory (DFT) and other theoretical calculations: These methods can be used to predict the molecule's geometry, electronic structure, and spectroscopic properties, providing insights that complement experimental data. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-chloro-6-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-3,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRQIWLATSBYCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)C=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Bromo 2 Chloro 6 Hydroxybenzaldehyde

Established Synthetic Pathways

Established methods for the synthesis of halogenated salicylaldehydes provide a foundational framework for producing 3-Bromo-2-chloro-6-hydroxybenzaldehyde. These pathways typically involve the introduction of functional groups onto a pre-existing aromatic scaffold.

Derivatization of Benzaldehyde (B42025) Precursors with Halogenating Agents

A plausible and common strategy for the synthesis of this compound involves the direct halogenation of a suitable benzaldehyde precursor. The most logical starting material for this approach is 2-chloro-6-hydroxybenzaldehyde. The existing chloro and hydroxyl groups on the aromatic ring will direct the incoming bromo group. The hydroxyl group is a strongly activating ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. The aldehyde group is a deactivating meta-director. In this case, the position para to the hydroxyl group is occupied by the chloro group, and the positions ortho are either substituted or sterically hindered. Therefore, the bromination is anticipated to occur at the position ortho to the hydroxyl group and meta to the aldehyde, which is the C3 position.

Various brominating agents can be employed for this transformation, each with its own reactivity and selectivity profile.

| Halogenating Agent | Typical Reaction Conditions | Remarks |

| Bromine (Br₂) | In a solvent like acetic acid or dichloromethane (B109758), often with a Lewis acid catalyst (e.g., FeCl₃, AlCl₃). | A common and cost-effective reagent, but can lead to over-bromination and lack of regioselectivity without careful control of reaction conditions. |

| N-Bromosuccinimide (NBS) | In a polar solvent like acetonitrile (B52724) or DMF, often with a radical initiator or acid catalyst. | A milder and more selective brominating agent compared to elemental bromine. It is often preferred for substrates that are sensitive to harsh acidic conditions. |

| Sulfuryl Chloride (SO₂Cl₂) and Sodium Bromide (NaBr) | In situ generation of bromine. | This combination can offer a controlled way to introduce bromine. |

The choice of solvent and catalyst is crucial in optimizing the yield and regioselectivity of the bromination reaction. For instance, the use of a Lewis acid catalyst can enhance the electrophilicity of the bromine, facilitating the substitution on the deactivated ring.

Application of Hydroxylamine (B1172632) in Synthetic Routes

While less direct for this specific target molecule, synthetic routes involving hydroxylamine derivatives are established in organic synthesis for the preparation of aldehydes. A hypothetical application in this context could involve the conversion of a precursor aniline, such as 3-bromo-2-chloro-6-aminophenol, to the corresponding benzaldehyde. This transformation can be achieved through a Sandmeyer-type reaction, where the amino group is first diazotized with nitrous acid, followed by a reaction with a formaldoxime (B1209246) equivalent in the presence of a copper catalyst. However, this multi-step approach, involving the synthesis of the required substituted aminophenol, is generally more complex and less atom-economical than the direct halogenation of a benzaldehyde precursor.

Advanced Synthetic Approaches

More sophisticated synthetic strategies can offer improved efficiency, control, and yield in the preparation of this compound. These approaches often involve multi-step sequences with optimized reaction conditions or innovative one-pot procedures.

Multi-Step Synthesis Design and Optimization

A rational multi-step synthesis for this compound would likely commence with a readily available and appropriately substituted phenol (B47542). A plausible starting material is 2-bromo-6-chlorophenol. The key transformation in this synthetic design is the introduction of the aldehyde group at the position ortho to the hydroxyl group, a reaction known as ortho-formylation.

Several methods exist for the ortho-formylation of phenols, with the Duff reaction and the Reimer-Tiemann reaction being classical examples. However, for polysubstituted and potentially sensitive substrates, more modern and selective methods are often preferred. One such method is the directed ortho-metalation (DoM), where the hydroxyl group (or a protected form) directs the deprotonation of the adjacent aromatic C-H bond by a strong base, typically an organolithium reagent. The resulting aryl anion can then be quenched with a formylating agent to introduce the aldehyde group with high regioselectivity.

A proposed multi-step synthesis is outlined below:

| Step | Transformation | Reagents and Conditions | Key Considerations |

| 1 | Protection of the hydroxyl group of 2-bromo-6-chlorophenol | e.g., Methoxymethyl chloride (MOMCl), diisopropylethylamine (DIPEA) in dichloromethane (DCM). | Protection is often necessary to prevent side reactions and to facilitate the subsequent directed metalation. |

| 2 | Directed ortho-metalation and formylation | 1. n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in tetrahydrofuran (B95107) (THF) at low temperature (-78 °C). 2. N,N-Dimethylformamide (DMF). | The choice of organolithium reagent and temperature is critical to achieve selective metalation without side reactions like halogen-metal exchange. |

| 3 | Deprotection of the hydroxyl group | Acidic workup (e.g., dilute HCl). | The protecting group must be easily removable under conditions that do not affect the other functional groups. |

Exploration of One-Pot Synthesis Techniques

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and time savings. For the synthesis of this compound, a one-pot approach could be envisioned that combines halogenation and formylation steps.

For instance, starting from 2-chlorophenol, a one-pot procedure could involve:

Ortho-formylation: Using a method like the magnesium-mediated ortho-formylation with paraformaldehyde.

In-situ bromination: Following the formylation, a brominating agent such as N-bromosuccinimide could be added directly to the reaction mixture to effect the bromination of the newly formed 2-chloro-6-hydroxybenzaldehyde.

The success of such a one-pot synthesis would heavily depend on the compatibility of the reagents and reaction conditions for both the formylation and bromination steps. Careful optimization would be required to prevent cross-reactivity and to ensure high yields of the desired product.

Regioselectivity and Stereochemical Control in Halogenation and Functionalization

The control of regioselectivity is paramount in the synthesis of polysubstituted aromatic compounds like this compound. Stereochemical control is not a factor in the final product as it is achiral.

The primary challenge in the halogenation of a substituted benzaldehyde or phenol precursor is to direct the incoming halogen to the desired position. The regiochemical outcome is governed by a combination of electronic and steric effects of the substituents already present on the aromatic ring.

| Functional Group | Electronic Effect | Directing Influence |

| -OH | Activating | Ortho, Para |

| -Cl | Deactivating | Ortho, Para |

| -CHO | Deactivating | Meta |

| -Br | Deactivating | Ortho, Para |

In the proposed synthesis involving the bromination of 2-chloro-6-hydroxybenzaldehyde, the powerful ortho-, para-directing effect of the hydroxyl group is the dominant factor. The chloro group, also an ortho-, para-director, reinforces this effect. The deactivating, meta-directing aldehyde group directs away from the desired C3 position. The interplay of these effects strongly favors the substitution at the C3 and C5 positions. Steric hindrance from the adjacent chloro and aldehyde groups would likely disfavor substitution at the C5 position, thus promoting the formation of the 3-bromo isomer.

To further enhance regioselectivity, several strategies can be employed:

Use of Bulky Protecting Groups: Protection of the hydroxyl group with a bulky group can sterically hinder the ortho positions, potentially favoring substitution at the less hindered para position if it were available.

Catalyst Selection: The choice of Lewis acid catalyst in electrophilic halogenation can influence the regioselectivity by coordinating with the substituents and altering their directing effects.

Directed Metalation: As mentioned earlier, directed ortho-metalation provides a powerful tool for achieving high regioselectivity in the functionalization of aromatic rings, as the position of metalation is determined by the directing group.

Green Chemistry Principles in Compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.orgnih.gov Key principles of green chemistry include maximizing atom economy, ensuring energy efficiency, using renewable feedstocks, and employing safer solvents and reagents. wikipedia.orgnih.govsigmaaldrich.com The application of these principles to the synthesis of this compound is crucial for developing sustainable manufacturing processes.

To illustrate the concept of atom economy, let's consider two hypothetical formylation methods for the synthesis of this compound from 2-bromo-3-chlorophenol.

Method A: A Modified Duff Reaction

The Duff reaction is a formylation method that uses hexamine as the formyl source, typically in an acidic medium. wikipedia.orgecu.edu While it is a well-established reaction, it is often associated with low yields. ecu.edu

Method B: Formylation using Paraformaldehyde and MgCl₂

This method is known for its high regioselectivity for ortho-formylation and generally provides good yields. nih.govrsc.orgorgsyn.org

The following interactive table provides a comparative analysis of the atom economy for these two potential synthetic routes. The calculations are based on the primary reactants required for the formylation step.

| Method | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| A: Duff Reaction | 2-bromo-3-chlorophenol + Hexamethylenetetramine | This compound | Ammonia, Water, and other nitrogen-containing compounds | ~59% |

| B: Paraformaldehyde/MgCl₂ | 2-bromo-3-chlorophenol + Paraformaldehyde | This compound | Water | ~92% |

Note: The atom economy is calculated as: (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100. Byproducts from catalysts or reagents used in excess are not included in this simplified calculation.

From the table, it is evident that Method B offers a significantly higher theoretical atom economy. This is primarily due to the simpler nature of the formylating agent and the generation of water as the main byproduct. In contrast, the Duff reaction utilizes a more complex reagent (hexamine) and generates a larger amount of byproducts, leading to a lower atom economy.

Maximizing reaction efficiency would involve optimizing reaction conditions such as temperature, reaction time, and catalyst loading to achieve the highest possible yield and selectivity for the desired product, thereby minimizing waste and the need for extensive purification.

The choice of solvents is a critical aspect of green chemistry, as solvents often constitute the largest mass component in a chemical process and contribute significantly to its environmental impact. nih.gov Traditional organic solvents are often volatile, flammable, and toxic. google.com The search for greener solvent alternatives is therefore a key area of research.

In the context of synthesizing this compound, both the halogenation and formylation steps would typically be carried out in a solvent. For electrophilic aromatic substitution reactions like bromination and formylation, common solvents include halogenated hydrocarbons (e.g., dichloromethane, chloroform), ethers (e.g., tetrahydrofuran), and aromatic hydrocarbons (e.g., benzene (B151609), toluene). nih.govwikipedia.orggoogle.com Many of these are considered problematic from an environmental and safety perspective.

Green chemistry encourages the use of safer, more sustainable solvents. This can include:

Bio-based solvents: These are derived from renewable resources and can be viable alternatives to their petrochemical-based counterparts. sigmaaldrich.comsigmaaldrich.com Examples include 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from corncobs and can replace dichloromethane and tetrahydrofuran in many applications. sigmaaldrich.com

Supercritical fluids: Supercritical carbon dioxide is a non-toxic, non-flammable, and inexpensive solvent that can be used for a variety of chemical reactions.

Ionic liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, which reduces air pollution.

Water: When feasible, water is an excellent green solvent due to its non-toxicity, non-flammability, and abundance.

Solvent-free reactions: Conducting reactions without a solvent, for example through mechanochemistry (grinding), can be the most environmentally friendly option. researchgate.net

The following table presents a selection of conventional solvents used for reactions relevant to the synthesis of this compound and their greener alternatives.

| Reaction Type | Conventional Solvents | Greener Alternatives | Rationale for Greener Choice |

| Bromination of Phenols | Carbon tetrachloride, Chloroform | Methanol, Acetonitrile, Ethyl acetate, Water | Lower toxicity, reduced environmental persistence, and in the case of water, minimal environmental impact. google.comnih.govstackexchange.com |

| Formylation of Phenols (Duff) | Acetic acid, Trifluoroacetic acid | Mechanochemical (solid-phase) reaction, Deep eutectic solvents | Avoids the use of corrosive and volatile acids, reduces waste. researchgate.netresearchgate.net |

| Formylation (Paraformaldehyde) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Derived from renewable resources, lower peroxide formation, and better safety profile compared to THF. sigmaaldrich.com |

In addition to solvent selection, the choice of reagents is also crucial. For instance, using N-bromosuccinimide (NBS) as a brominating agent can be advantageous over elemental bromine in some cases, as it can offer better selectivity and be easier to handle. nih.govrsc.org For formylation, the use of paraformaldehyde is preferable to more hazardous reagents like chloroform, which is used in the Reimer-Tiemann reaction. wikipedia.org

By carefully considering atom economy, reaction efficiency, and the selection of sustainable solvents and reagents, the synthesis of this compound can be designed to be more environmentally benign, aligning with the core principles of green chemistry.

Chemical Reactivity and Transformation Pathways of 3 Bromo 2 Chloro 6 Hydroxybenzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a primary site for nucleophilic addition and redox reactions, making it a versatile handle for synthetic transformations.

Reductive Transformations to Alcohols and Amines

The aldehyde moiety of 3-Bromo-2-chloro-6-hydroxybenzaldehyde can be readily reduced to a primary alcohol or converted into an amine through reductive amination.

Reduction to Alcohol: The transformation to (3-bromo-2-chloro-6-hydroxyphenyl)methanol can be achieved using mild reducing agents such as sodium borohydride (NaBH₄). The reaction typically proceeds with high efficiency in an alcoholic solvent like methanol or ethanol at room temperature. The hydride from NaBH₄ attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide yields the corresponding benzyl alcohol.

Reductive Amination: A more complex transformation is reductive amination, which converts the aldehyde into a primary, secondary, or tertiary amine in a one-pot reaction. This process involves the initial formation of a Schiff base (imine) by reacting the aldehyde with an amine, followed by the in-situ reduction of the imine. Sodium borohydride is a common and effective reducing agent for this purpose. scispace.comtandfonline.com The reaction is often catalyzed by silica gel or a Lewis acid to facilitate imine formation. scispace.comresearchgate.net The choice of the amine dictates the final product. For instance, reaction with a primary amine will yield a secondary amine.

This method is highly versatile and accommodates a wide range of amines, including aromatic and aliphatic ones, to produce the corresponding N-substituted aminomethylphenols. acs.orgmasterorganicchemistry.com

Table 1: Representative Reductive Amination Reactions on Benzaldehyde (B42025) Derivatives

| Aldehyde Substrate | Amine | Reducing Agent/Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Benzaldehyde | Aniline | NaBH₄ / Wet CBSA | Solvent-free | N-Benzylaniline | 95 |

| 4-Chlorobenzaldehyde | p-Aminobenzoic acid | NaBH₄ | Methanol | 4-((4-Chlorobenzyl)amino)benzoic acid | 95 |

| Benzaldehyde | p-Anisidine | NaBH₄ / Silica Gel | THF | N-Benzyl-4-methoxyaniline | 96 |

| 4-Nitrobenzaldehyde | Aniline | NaBH₄ / Wet CBSA | Solvent-free | N-(4-Nitrobenzyl)aniline | 94 |

Oxidative Conversions to Carboxylic Acids

The aldehyde group is susceptible to oxidation, yielding the corresponding carboxylic acid, 3-bromo-2-chloro-6-hydroxybenzoic acid. This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed, ranging from strong oxidants like potassium permanganate (KMnO₄) and chromic acid to milder, more selective reagents.

For substrates with sensitive functional groups, such as the phenolic hydroxyl, milder conditions are preferable to avoid unwanted side reactions like aromatic ring oxidation. Reagents such as sodium perborate in acetic acid or Oxone are effective for the oxidation of aromatic aldehydes to carboxylic acids. organic-chemistry.org Another efficient method involves using hydrogen peroxide in the presence of a catalyst, such as methyltrioxorhenium (MTO), often in an ionic liquid to enhance reaction rates. organic-chemistry.org The presence of the hydroxyl group on the ring can influence the reaction, and in some cases, protection of the phenol (B47542) may be necessary before oxidation.

Table 2: Conditions for Oxidation of Substituted Benzaldehydes

| Aldehyde Substrate | Oxidizing Agent/Catalyst | Solvent | Product |

|---|---|---|---|

| 4-Hydroxybenzaldehyde | O₃ / H₂O₂ | Aqueous | 4-Hydroxybenzoic acid |

| Vanillin | O₃(g) | Air-Solid Interface | Vanillic acid |

| Syringaldehyde | H₂O₂ / MTO | [bmim]BF₄ (Ionic Liquid) | Syringic acid |

| Aromatic Aldehydes | Sodium Perborate | Acetic Acid | Corresponding Benzoic Acids |

Condensation Reactions with Nucleophiles

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes condensation reactions with various nitrogen-based nucleophiles, such as primary amines, hydroxylamine (B1172632), and hydrazines. These reactions typically involve the initial formation of a carbinolamine intermediate, which then dehydrates to form a product with a carbon-nitrogen double bond (C=N).

With Primary Amines: Reaction with a primary amine (R-NH₂) leads to the formation of a Schiff base or imine.

With Hydrazines: Condensation with hydrazine (H₂N-NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) yields hydrazones. These derivatives are often highly crystalline solids with sharp melting points, historically used for the identification of aldehydes. Research on the closely related 3-bromo-5-chloro-2-hydroxybenzaldehyde shows it readily undergoes condensation with 2-methoxybenzohydrazide to form the corresponding N'-benzylidene-2-methoxybenzohydrazide.

These condensation reactions are fundamental in the synthesis of ligands for coordination chemistry, as the resulting Schiff bases and hydrazones can act as chelating agents for various metal ions. nih.gov

Reactions Involving the Hydroxyl Functional Group

The phenolic hydroxyl group is acidic and can act as a nucleophile or a directing group in electrophilic aromatic substitution. Its reactivity allows for a range of derivatization reactions.

Oxidative Derivatization to Ketones or Carboxylic Acids

The direct oxidation of a phenolic hydroxyl group to a ketone or carboxylic acid while preserving the aromatic ring is not a typical transformation. Phenols generally undergo oxidation to form quinones or, under harsh conditions, undergo ring-opening. nih.govuc.pt

However, a relevant reaction for hydroxybenzaldehydes is the Dakin oxidation . This reaction is specific to ortho- and para-hydroxybenzaldehydes. In the Dakin oxidation, the aldehyde group itself is oxidized and replaced by a hydroxyl group, while the phenolic hydroxyl group remains. wikipedia.org The reaction proceeds by nucleophilic addition of hydroperoxide (from H₂O₂ in base) to the aldehyde carbonyl, followed by aryl migration and hydrolysis to yield a catechol (a benzenediol) and a carboxylate. wikipedia.org Applying this to this compound (an ortho-hydroxybenzaldehyde), the expected product would be 3-bromo-2-chloro-benzene-1,2-diol. This reaction transforms the aldehyde, guided by the hydroxyl group, rather than oxidizing the hydroxyl group itself.

Phenolic Derivatization (e.g., Esterification, Etherification)

The hydroxyl group of this compound can be readily converted into esters and ethers, which is useful for protecting the hydroxyl group or modifying the compound's properties.

Esterification: Phenolic esters can be prepared by reacting the compound with an acyl chloride or an acid anhydride in the presence of a base like pyridine or triethylamine. The base neutralizes the HCl or carboxylic acid byproduct. This reaction converts the hydroxyl group into an ester functionality (-OC(O)R).

Etherification (Williamson Ether Synthesis): The Williamson ether synthesis is a common and effective method for preparing ethers from phenols. masterorganicchemistry.comorganicchemistrytutor.com The reaction involves two main steps:

Deprotonation: The phenolic proton is removed by a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a more nucleophilic phenoxide ion. gordon.eduorganic-synthesis.com

Nucleophilic Substitution: The resulting phenoxide attacks an alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) in an Sₙ2 reaction, displacing the halide and forming an ether bond (C-O-R). masterorganicchemistry.com

This method is highly efficient for converting the hydroxyl group into an alkoxy group, yielding products like 3-bromo-2-chloro-6-methoxybenzaldehyde when using a methylating agent. The choice of base and solvent (often polar aprotic, like DMF or acetonitrile) is crucial for reaction success. francis-press.com

Table 3: General Conditions for Phenolic Derivatization

| Reaction Type | Reagents | Base | Typical Solvent | Product Type |

|---|---|---|---|---|

| Esterification | Acyl Chloride (RCOCl) | Pyridine | Dichloromethane (B109758) (DCM) | Aryl Ester |

| Esterification | Acid Anhydride ((RCO)₂O) | Triethylamine | Tetrahydrofuran (B95107) (THF) | Aryl Ester |

| Etherification | Alkyl Halide (R-X) | Sodium Hydroxide (NaOH) | Water / Ethanol | Aryl Ether |

| Etherification | Alkyl Halide (R-X) | Potassium Carbonate (K₂CO₃) | Acetonitrile (B52724) / DMF | Aryl Ether |

Reactions Involving Aromatic Halogen Substituents

The presence of bromine and chlorine atoms on the aromatic ring opens up possibilities for various substitution and coupling reactions. The relative reactivity of these halogens is influenced by the electronic effects of the other substituents. The hydroxyl and aldehyde groups, being ortho and para to the halogens, play a significant role in modulating the reactivity of the C-Br and C-Cl bonds.

Nucleophilic aromatic substitution (SNAr) reactions on the benzene (B151609) ring of this compound would be challenging due to the presence of electron-donating hydroxyl group which deactivates the ring towards nucleophilic attack. However, the electron-withdrawing nature of the aldehyde group can facilitate such reactions, particularly at the positions ortho and para to it. In this molecule, the chlorine atom is ortho to the aldehyde group, and the bromine atom is meta. Therefore, the C-Cl bond is more likely to undergo nucleophilic aromatic substitution than the C-Br bond. Strong nucleophiles and forcing reaction conditions would likely be required.

The expected reactivity for nucleophilic aromatic substitution would be the displacement of the chloride ion due to the activating effect of the adjacent aldehyde group. The hydroxyl group, being a strong electron-donating group, would generally disfavor SNAr reactions.

Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution of this compound

| Position of Attack | Halogen Displaced | Activating/Deactivating Groups | Predicted Outcome |

|---|---|---|---|

| C2 | Chlorine | Ortho to -CHO (activating), Ortho to -OH (deactivating) | Possible under forcing conditions |

Cross-coupling reactions are powerful tools for C-C and C-N bond formation, and the bromo and chloro substituents on this compound serve as excellent handles for such transformations. The differential reactivity of C-Br and C-Cl bonds (C-Br is generally more reactive than C-Cl in palladium-catalyzed cross-coupling) allows for selective functionalization.

Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of the aryl halide with an organoboron reagent. It is expected that the C-Br bond would react preferentially over the C-Cl bond, allowing for selective introduction of an aryl or vinyl group at the C3 position. Subsequent coupling at the C2 position would require more forcing conditions.

Sonogashira Coupling: The palladium-catalyzed coupling with a terminal alkyne would also be expected to occur selectively at the more reactive C-Br bond. This would yield a 3-alkynyl-2-chloro-6-hydroxybenzaldehyde derivative.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would enable the formation of C-N bonds. Selective amination at the C3 position is anticipated due to the higher reactivity of the C-Br bond. This would allow for the introduction of primary or secondary amines.

Table 2: Predicted Selectivity in Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Expected Site of Primary Reaction | Potential Product |

|---|---|---|---|

| Suzuki | Ar-B(OH)2 | C3 (C-Br bond) | 3-Aryl-2-chloro-6-hydroxybenzaldehyde |

| Sonogashira | R-C≡CH | C3 (C-Br bond) | 3-Alkynyl-2-chloro-6-hydroxybenzaldehyde |

Electrophilic Aromatic Substitution Studies on the Benzene Ring

The benzene ring of this compound is highly substituted, which will influence the feasibility and regioselectivity of further electrophilic aromatic substitution (EAS). The directing effects of the existing substituents must be considered. The hydroxyl group is a strongly activating, ortho-, para-director. The bromine and chlorine atoms are deactivating, ortho-, para-directors. The aldehyde group is a deactivating, meta-director.

The powerful activating and directing effect of the hydroxyl group will dominate. The positions ortho and para to the hydroxyl group are C2, C4, and C6. C2 and C6 are already substituted. Therefore, the most likely position for electrophilic attack is C4. The deactivating effects of the halogens and the aldehyde group would necessitate relatively strong electrophiles and potentially harsh reaction conditions.

Table 3: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Effect |

|---|---|---|---|

| -OH | C6 | Activating | Ortho, Para (to C2, C4, C5) |

| -CHO | C1 | Deactivating | Meta (to C3, C5) |

| -Cl | C2 | Deactivating | Ortho, Para (to C1, C3, C5) |

Considering the combined directing effects, the C4 and C5 positions are the most likely candidates for substitution. The strong activating effect of the hydroxyl group strongly favors the C4 and C5 positions. However, steric hindrance from the adjacent bromine at C3 might influence the final regioselectivity.

Chemo-, Regio-, and Stereoselective Transformations of the Compound

The multifunctional nature of this compound allows for a variety of selective transformations.

Chemoselectivity: The aldehyde and hydroxyl groups are the most reactive sites for many transformations. The aldehyde can undergo selective reactions such as reduction to an alcohol, oxidation to a carboxylic acid, or formation of imines and acetals, without affecting the hydroxyl group or the halogen substituents under appropriate conditions. Conversely, the hydroxyl group can be selectively alkylated or acylated.

Regioselectivity: As discussed in the context of cross-coupling and electrophilic aromatic substitution, the different reactivities of the C-Br and C-Cl bonds, and the directing effects of the substituents, allow for high regioselectivity in the functionalization of the aromatic ring.

Stereoselectivity: For reactions involving the aldehyde group, such as nucleophilic addition, the introduction of a new chiral center is possible. The use of chiral reagents or catalysts could lead to stereoselective transformations, affording enantiomerically enriched products. For instance, the asymmetric reduction of the aldehyde would yield a chiral benzylic alcohol.

Table 4: Examples of Selective Transformations

| Reaction Type | Reagent(s) | Selective Target | Potential Product |

|---|---|---|---|

| Aldehyde Reduction | NaBH4 | Aldehyde | (3-Bromo-2-chloro-6-hydroxyphenyl)methanol |

| Hydroxyl Protection | TBDMSCl, Imidazole | Hydroxyl | 3-Bromo-2-chloro-6-((tert-butyldimethylsilyl)oxy)benzaldehyde |

Structural Elucidation and Advanced Spectroscopic Analysis of 3 Bromo 2 Chloro 6 Hydroxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.

Due to the limited availability of direct experimental spectra for 3-Bromo-2-chloro-6-hydroxybenzaldehyde in the public domain, the following analysis is based on established principles and comparison with structurally similar compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the hydroxyl proton.

Aromatic Protons: The benzene (B151609) ring has two remaining protons. Their chemical shifts will be influenced by the electronic effects of the substituents (bromo, chloro, hydroxyl, and aldehyde groups). The hydroxyl group is strongly activating and ortho-, para-directing, while the halogens are deactivating but also ortho-, para-directing. The aldehyde group is deactivating and meta-directing. The two aromatic protons would appear as doublets due to coupling with each other.

Aldehyde Proton: The proton of the aldehyde group (-CHO) is highly deshielded and is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm.

Hydroxyl Proton: The phenolic hydroxyl (-OH) proton signal is often broad and its chemical shift can vary depending on the solvent, concentration, and temperature. It is expected to appear in the region of δ 5-12 ppm. Intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen could shift this signal further downfield and potentially sharpen it.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.

Carbonyl Carbon: The carbon of the aldehyde group is highly deshielded and will appear significantly downfield, typically in the range of δ 190-200 ppm.

Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring, as they are all in unique chemical environments due to the substitution pattern. The carbons directly attached to the electronegative substituents (Br, Cl, O) will have their chemical shifts significantly affected. Carbons bearing the hydroxyl group will be shifted downfield, while those attached to halogens will also experience downfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-CHO | 9.5 - 10.5 (s, 1H) | 190 - 200 |

| C2-Cl | - | 125 - 135 |

| C3-Br | - | 110 - 120 |

| C4-H | 7.0 - 7.5 (d, 1H) | 120 - 130 |

| C5-H | 7.5 - 8.0 (d, 1H) | 130 - 140 |

Note: These are estimated values. Actual experimental values may vary. s = singlet, d = doublet, br s = broad singlet.

To definitively assign the proton and carbon signals and establish the connectivity of the molecule, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between scalar-coupled protons. For this compound, a cross-peak would be expected between the two aromatic protons, confirming their adjacent relationship on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would allow for the unambiguous assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (those without attached protons). For instance, the aldehyde proton would show correlations to the C1 and C2 carbons. The aromatic protons would show correlations to neighboring carbons and carbons further away, helping to piece together the full substitution pattern on the benzene ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the parent ion. For this compound (C₇H₄BrClO₂), the presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion peak [M]⁺. The high resolution measurement would distinguish the exact mass of the molecule from other potential formulas with the same nominal mass. PubChem provides a predicted monoisotopic mass of 233.90833 Da for this compound.

Table 2: Predicted Isotopic Distribution for the Molecular Ion of this compound

| Ion | m/z (Predicted) | Relative Abundance (%) |

|---|---|---|

| [C₇H₄⁷⁹Br³⁵ClO₂]⁺ | 233.9083 | ~100 |

| [C₇H₄⁸¹Br³⁵ClO₂]⁺ | 235.9063 | ~98 |

| [C₇H₄⁷⁹Br³⁷ClO₂]⁺ | 235.9054 | ~32 |

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of a sample of this compound and for identifying any potential impurities. The retention time from the GC provides a characteristic identifier, while the mass spectrum of the eluting compound confirms its identity. The fragmentation pattern observed in the mass spectrum can also provide structural clues. Common fragmentation pathways for this molecule might include the loss of the aldehyde group (CHO), a halogen atom (Br or Cl), or carbon monoxide (CO).

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show several key absorption bands.

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group. Intramolecular hydrogen bonding to the carbonyl group could shift this band to a lower frequency and broaden it.

C-H Stretch (Aromatic and Aldehydic): Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. The aldehydic C-H stretch is characteristic and appears as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.

C=O Stretch: A strong, sharp absorption band for the aldehyde carbonyl group is expected in the range of 1680-1700 cm⁻¹. The position is influenced by conjugation with the aromatic ring and potential hydrogen bonding.

C=C Stretch (Aromatic): Aromatic ring stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The phenolic C-O stretching vibration is expected around 1200-1260 cm⁻¹.

C-Br and C-Cl Stretches: The carbon-halogen stretching vibrations occur in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretch would be visible, non-polar bonds like the C=C bonds of the aromatic ring often give rise to strong Raman signals. The C-Br and C-Cl stretches are also typically observable in the Raman spectrum.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| -OH | O-H Stretch | 3200-3600 (broad) | Weak |

| -CHO | C-H Stretch | 2850, 2750 (weak) | Medium |

| -CHO | C=O Stretch | 1680-1700 (strong) | Strong |

| Aromatic | C-H Stretch | 3000-3100 | Strong |

| Aromatic | C=C Stretch | 1450-1600 | Strong |

| Phenolic | C-O Stretch | 1200-1260 | Medium |

| C-Cl | C-Cl Stretch | 600-800 | Strong |

Applications and Functionalization in Chemical Sciences

Role as a Key Intermediate in Complex Organic Synthesis

3-Bromo-2-chloro-6-hydroxybenzaldehyde is a versatile, though not widely reported, aromatic aldehyde that holds potential as a key intermediate in the field of complex organic synthesis. Its trifunctional nature, featuring hydroxyl, aldehyde, and two distinct halogen substituents, offers multiple reaction sites for constructing intricate molecular architectures. While specific literature on this exact compound is sparse, its applications can be inferred from the well-established chemistry of related substituted salicylaldehydes.

Building Block for the Synthesis of Advanced Organic Scaffolds

The reactivity of this compound allows for its use as a foundational building block in the synthesis of more complex organic scaffolds. The aldehyde group can undergo a variety of transformations, including Wittig reactions, aldol (B89426) condensations, and reductive aminations, to extend the carbon chain and introduce new functional groups. The hydroxyl group can be alkylated or acylated to introduce further diversity. Moreover, the bromine and chlorine atoms can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to form carbon-carbon and carbon-heteroatom bonds. This multi-faceted reactivity makes it a potentially valuable precursor for the synthesis of complex natural products, pharmaceutical intermediates, and other advanced organic molecules.

For instance, the general reactivity of halogenated salicylaldehydes in cross-coupling reactions is well-documented. The differential reactivity of the bromine and chlorine atoms could potentially allow for selective and sequential functionalization, further enhancing its utility as a versatile building block.

Precursor for the Elaboration of Heterocyclic Compounds

Substituted salicylaldehydes are well-known precursors for the synthesis of a wide array of heterocyclic compounds. The presence of the ortho-hydroxyl group to the aldehyde functionality in this compound is particularly significant. This arrangement facilitates condensation reactions with various dinucleophiles to construct heterocyclic rings.

Utilization in Coordination Chemistry and Metal Complexation

The structural features of this compound make it an interesting candidate for applications in coordination chemistry. The presence of the hydroxyl and aldehyde groups in an ortho relationship allows it to act as a bidentate ligand, coordinating to metal ions through the oxygen atoms.

Development of Ligands for Metal Complexes

This compound can be readily converted into a variety of Schiff base ligands through condensation of its aldehyde group with primary amines. These Schiff bases, often featuring additional donor atoms from the amine precursor, can act as multidentate ligands capable of forming stable complexes with a wide range of transition metals. For instance, salicylaldehyde (B1680747) and its derivatives are commonly employed in the formation of Schiff bases for use as ligands in metal coordination chemistry. nih.gov Schiff base complexes derived from the related 3-bromo-2-hydroxybenzaldehyde (B158676) have been reported for several metals, including titanium, zinc, and chromium. nih.gov

The electronic properties of the resulting metal complexes can be fine-tuned by the nature of the substituents on the salicylaldehyde ring. The electron-withdrawing bromine and chlorine atoms in this compound would be expected to influence the redox potential and catalytic activity of the corresponding metal complexes. Research on the zinc(II) complexes of the isomeric 3-bromo-5-chloro-salicylaldehyde has demonstrated their potential biological activity.

Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of this compound-derived ligands to coordinate to metal ions makes them potential building blocks for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. By carefully selecting the metal ions and the geometry of the ligand, it is possible to create extended one-, two-, or three-dimensional structures with porous architectures.

These materials are of significant interest due to their potential applications in gas storage, separation, catalysis, and sensing. The functional groups on the aromatic ring, in this case, bromine and chlorine, can be used to modify the properties of the resulting MOFs, such as their pore size, surface area, and chemical functionality. While the direct use of this compound in MOF synthesis is not yet documented, the general principles of MOF design suggest its potential utility in this area.

Contribution to Materials Science and Specialty Chemical Production

The unique combination of functional groups in this compound suggests its potential contribution to materials science and the production of specialty chemicals. The reactivity of the aldehyde and hydroxyl groups, coupled with the presence of the halogen atoms, opens up possibilities for its incorporation into polymeric structures and for its use as a precursor to other functional molecules.

For example, benzaldehyde-functionalized polymers have been used to create vesicles and other nanostructures. nih.govacs.org The aldehyde groups can be used for cross-linking or for the attachment of other molecules, leading to materials with tailored properties. nih.gov Furthermore, halogenated aromatic compounds are often used as flame retardants or as intermediates in the synthesis of agrochemicals and pharmaceuticals. The specific substitution pattern of this compound could lead to the development of novel specialty chemicals with unique properties.

While detailed research on the applications of this compound in materials science is limited, the known reactivity of its functional groups points towards a promising future for this compound in the development of new materials and specialty chemicals.

Despite a comprehensive search for scholarly articles and research data, there is currently insufficient publicly available scientific literature on the specific chemical compound This compound to fulfill the detailed requirements of the requested article.

Searches for this compound, including by its CAS number (1427373-68-9), primarily yield listings from chemical suppliers. While its structure as a substituted salicylaldehyde suggests potential for applications similar to other compounds in its class—such as the formation of Schiff bases, metal complexes, and use as a precursor in organic synthesis—no specific research has been identified that details its use in the following areas as outlined in the request:

Synthesis of Specialty Chemicals with Unique Properties: There are no available studies detailing the synthesis of specific specialty chemicals derived from this compound.

Precursor for the Development of Advanced Functional Materials: The role of this compound as a direct precursor for advanced functional materials is not documented in the available literature.

Incorporation into Polymeric Systems: There is no information on the incorporation of this compound into any polymeric systems or the properties of the resulting polymers.

Catalytic Applications of the Compound or its Derivatives: While related salicylaldehyde derivatives are known to form ligands for catalytic metal complexes, no such applications have been specifically reported for this compound or its derivatives.

General information about related compounds, such as 3-Bromo-5-chloro-2-hydroxybenzaldehyde, is available but cannot be used to accurately describe the specific properties and applications of this compound without engaging in speculation.

Therefore, due to the lack of specific research findings for this particular compound, it is not possible to generate the thorough, informative, and scientifically accurate article as requested. Further research and publication on the applications and functionalization of this compound are needed before a comprehensive article can be written.

Future Directions and Emerging Research Avenues for 3 Bromo 2 Chloro 6 Hydroxybenzaldehyde

Exploration of Undiscovered Reactivity and Transformative Potential

The reactivity of 3-bromo-2-chloro-6-hydroxybenzaldehyde is governed by the electronic and steric effects of its substituents. The aldehyde group is a primary site for nucleophilic addition and condensation reactions. The presence of both bromine and chlorine atoms, which are ortho and para directing, alongside the strongly activating ortho, para-directing hydroxyl group, creates a complex pattern of reactivity towards electrophilic aromatic substitution.

Future research could focus on systematically exploring its participation in a variety of organic transformations. This includes, but is not limited to:

Condensation Reactions: Investigating its use in Knoevenagel, Claisen-Schmidt, and other condensation reactions to synthesize novel chalcones, coumarins, and other heterocyclic systems. The electronic effects of the halogens and the hydroxyl group could lead to unique reactivity and product distributions.

Multicomponent Reactions: Employing this compound as a key building block in multicomponent reactions (MCRs) to generate molecular diversity in a single step. The varied functionalities on the ring could enable the synthesis of complex and densely functionalized molecules.

Oxidation and Reduction Reactions: Exploring the selective oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol, while preserving the other functional groups. These transformations would yield new derivatives with different chemical properties and potential applications.

Cross-Coupling Reactions: The bromine and chlorine atoms offer handles for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This would allow for the introduction of a wide range of substituents, leading to the synthesis of novel biaryls, alkynes, and amines.

A deeper understanding of its reactivity profile will be crucial for unlocking its full transformative potential in synthetic chemistry.

Innovation in Sustainable and Scalable Synthetic Methodologies

The development of green and efficient synthetic routes to this compound and its derivatives is a critical area for future research. Traditional methods for the synthesis of halogenated phenols and benzaldehydes often involve harsh reagents and generate significant waste.

Future research in this area should prioritize:

Catalytic C-H Functionalization: Developing selective, late-stage C-H halogenation and formylation methods on simpler precursors to introduce the bromo, chloro, and aldehyde functionalities in a more atom-economical manner.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. Flow chemistry can offer improved safety, scalability, and reproducibility compared to batch processes.

Biocatalysis: Exploring the use of enzymes for the selective synthesis or transformation of this compound. Biocatalysis can provide high selectivity under mild reaction conditions, aligning with the principles of green chemistry.

Use of Greener Solvents and Reagents: Investigating the use of bio-based solvents, ionic liquids, or deep eutectic solvents to replace traditional volatile organic compounds. The use of safer and more environmentally benign reagents for halogenation and formylation should also be a focus.

These innovations will be key to making the synthesis of this compound and its derivatives more economically viable and environmentally friendly.

Advanced Functionalization for Tailored Chemical Properties

The existing functional groups on this compound provide a platform for further derivatization to tailor its chemical and physical properties for specific applications.

Future research could explore:

Derivatization of the Hydroxyl Group: Conversion of the hydroxyl group into ethers, esters, or other functional groups to modify its solubility, acidity, and hydrogen bonding capabilities.

Modification of the Aldehyde Group: Transformation of the aldehyde into imines, oximes, or hydrazones to create new ligands for coordination chemistry or molecules with potential biological activity.

Sequential Cross-Coupling: Developing strategies for the selective sequential functionalization of the C-Br and C-Cl bonds, taking advantage of their differential reactivity in cross-coupling reactions. This would allow for the precise and controlled introduction of different substituents.

Polymerization: Investigating the potential of this compound as a monomer for the synthesis of novel polymers. The presence of multiple reactive sites could lead to the formation of cross-linked or hyperbranched polymers with unique properties.

Through advanced functionalization, the properties of this compound can be fine-tuned for a wide range of potential applications in materials science, catalysis, and medicinal chemistry.

Integration into Circular Economy and Green Chemistry Initiatives

As the chemical industry moves towards a more sustainable future, the integration of this compound into circular economy and green chemistry frameworks is an important consideration.

Future research should focus on:

Bio-based Feedstocks: Exploring synthetic routes that utilize renewable, bio-based starting materials instead of petroleum-based feedstocks.

Recyclability and Degradability: Designing derivatives and materials based on this compound that are either recyclable or biodegradable at the end of their life cycle. This is particularly important for applications in polymers and materials.

Waste Valorization: Investigating the potential to use this compound or its derivatives as catalysts or additives to valorize waste streams from other chemical processes.

Life Cycle Assessment: Conducting thorough life cycle assessments of the synthesis and application of this compound to identify and mitigate its environmental impact.

By proactively considering these aspects, the development and application of this compound can be aligned with the principles of a circular and sustainable chemical industry.

Computational Design and Predictive Modeling of Novel Derivatives and Applications

Computational chemistry and machine learning are powerful tools that can accelerate the discovery and development of new molecules and materials.

Future research in this area could involve:

Predicting Reactivity: Using density functional theory (DFT) and other computational methods to model the reactivity of this compound in various reactions and predict the most favorable reaction pathways and product outcomes.

Designing Novel Derivatives: Employing computational screening and molecular modeling to design new derivatives with specific desired properties, such as enhanced catalytic activity, specific binding affinity to a biological target, or optimized electronic properties for materials applications.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies: Developing QSAR and QSPR models to predict the biological activity or physical properties of a series of derivatives based on their molecular structure. This can help to prioritize the synthesis of the most promising candidates.

Machine Learning for Synthesis Planning: Utilizing machine learning algorithms to predict optimal reaction conditions and synthetic routes for the preparation of complex derivatives of this compound.

The integration of computational tools will be instrumental in guiding experimental efforts, reducing the time and resources required for research and development, and unlocking the full potential of this versatile chemical scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-2-chloro-6-hydroxybenzaldehyde, and how can regioselectivity be ensured during halogenation?

- Methodological Answer : Start with 2-chloro-6-hydroxybenzaldehyde as a precursor. Protect the hydroxyl group using acetyl or tert-butyldimethylsilyl (TBDMS) groups to prevent unwanted side reactions during bromination. Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DCM) at 0–25°C for controlled bromination at the 3-position. Deprotect under mild acidic conditions (e.g., dilute HCl in THF). Monitor regioselectivity via TLC and confirm using -NMR to verify substitution patterns .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Employ column chromatography with silica gel and a gradient elution system (hexane/ethyl acetate 8:1 to 4:1) to separate the product from unreacted starting materials or byproducts. For higher purity (>95%), use preparative HPLC with a C18 column and isocratic elution (acetonitrile/water with 0.1% formic acid). Confirm purity via -NMR and high-resolution mass spectrometry (HRMS) .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?

- Methodological Answer :

- -NMR : Expect a singlet for the aldehyde proton (~10.1 ppm), a broad peak for the hydroxyl proton (~9.8 ppm, exchangeable with DO), and aromatic protons split due to adjacent substituents.

- IR : Stretching bands for aldehyde (C=O, ~1680 cm) and hydroxyl (O–H, ~3200 cm).

- HRMS : Calculate exact mass (CHBrClO: 249.89 g/mol) and compare with observed [M+H] or [M–H] peaks .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation or skin contact. Store at 2–8°C in a sealed, light-resistant container. Refer to safety data sheets (SDS) of structurally similar brominated/chlorinated benzaldehydes (e.g., 3-Bromobenzaldehyde ) for spill management and disposal guidelines.

Advanced Research Questions

Q. How can conflicting structural data (e.g., hydroxyl group position in NMR vs. X-ray crystallography) be resolved?

- Methodological Answer : Perform X-ray crystallography to unambiguously determine the hydroxyl group’s position. Use SHELXL ( ) for structure refinement, applying restraints for bond lengths/angles. Cross-validate with - NOESY to assess spatial proximity of protons. For ambiguous cases, synthesize derivatives (e.g., methyl ethers) and compare spectral data .

Q. What computational methods can predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electrophilic/nucleophilic sites. Compare frontier molecular orbitals (HOMO/LUMO) with experimental Suzuki-Miyaura coupling results using Pd catalysts. Validate predictions via kinetic studies and Hammett plots .

Q. How does the steric and electronic environment influence the stability of this compound under varying pH and temperature?

- Methodological Answer : Conduct stability studies by incubating the compound in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via HPLC-UV at 254 nm. The electron-withdrawing Br/Cl groups increase susceptibility to nucleophilic attack at the aldehyde under basic conditions. Stabilize acidic solutions (pH <5) with antioxidants like BHT .

Q. What strategies optimize the synthesis of heterocyclic compounds from this compound?

- Methodological Answer : Use the aldehyde as a precursor for Schiff base formation with amines (e.g., hydrazines for benzoxazole synthesis). For Ullmann coupling, employ CuI/1,10-phenanthroline in DMSO at 100°C to introduce aryl-aryl bonds. Characterize products via -NMR (if fluorinated) or single-crystal XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.